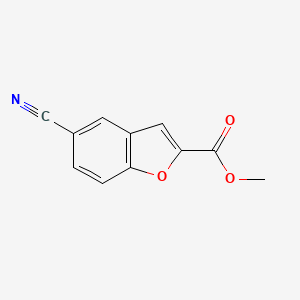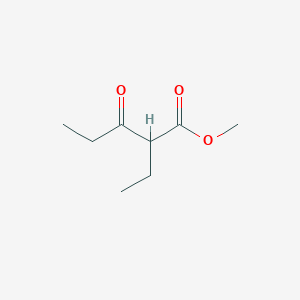
Methyl 2-ethyl-3-oxopentanoate
Overview
Description
Methyl 2-ethyl-3-oxopentanoate is an organic compound with the molecular formula C8H14O3 It is a methyl ester derivative of 2-ethyl-3-oxopentanoic acid
Biochemical Analysis
Biochemical Properties
Methyl 2-ethyl-3-oxopentanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as branched-chain aminotransferases, which are involved in the metabolism of branched-chain amino acids. The interaction between this compound and these enzymes facilitates the transamination process, where the amino group is transferred from an amino acid to a keto acid. This interaction is crucial for the synthesis and degradation of amino acids, impacting various metabolic pathways .
Cellular Effects
This compound influences cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. In various cell types, this compound has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses. For instance, it can alter the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell. Additionally, this compound can impact cellular metabolism by serving as a substrate for enzymatic reactions, thereby affecting the levels of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it can inhibit the activity of certain dehydrogenases by binding to their active sites, thereby preventing the conversion of substrates to products. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions at the molecular level are critical for the regulation of metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Over time, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular function. These effects can be observed in both in vitro and in vivo studies, where prolonged exposure to the compound can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity by serving as a substrate for enzymatic reactions. At high doses, it can exhibit toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response. Toxic or adverse effects at high doses include oxidative stress, disruption of cellular membranes, and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the catabolism of branched-chain amino acids. It interacts with enzymes such as branched-chain aminotransferases and dehydrogenases, which facilitate its conversion to other metabolites. These interactions can affect the overall metabolic flux within the cell, leading to changes in the levels of key metabolites. Additionally, this compound can influence the synthesis of secondary metabolites, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can affect its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, it may be localized to the mitochondria, where it participates in metabolic reactions, or to the cytosol, where it interacts with enzymes involved in amino acid metabolism. The localization of this compound is crucial for its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethyl-3-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2-ethyl-3-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 2-ethyl-3-oxopentanoic acid.
Reduction: 2-ethyl-3-hydroxypentanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-ethyl-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-ethyl-3-oxopentanoate depends on the specific context in which it is used. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its ester and ketone functional groups. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-2-oxopentanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-oxopentanoate: Lacks the ethyl group, making it less sterically hindered.
Methyl 2-methyl-3-oxopentanoate: Contains a methyl group instead of an ethyl group, affecting its reactivity and properties.
Uniqueness
Methyl 2-ethyl-3-oxopentanoate is unique due to its specific combination of functional groups and steric properties. The presence of both an ester and a ketone group allows for diverse reactivity, making it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
methyl 2-ethyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-6(7(9)5-2)8(10)11-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGAUXMQNDHABI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)CC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469900 | |
| Record name | Methyl 2-ethyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32493-32-6 | |
| Record name | Methyl 2-ethyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


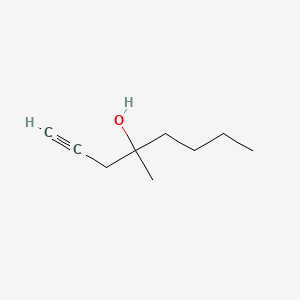
![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)
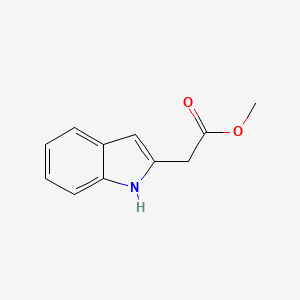

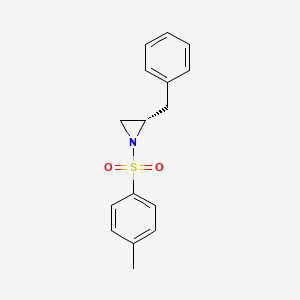
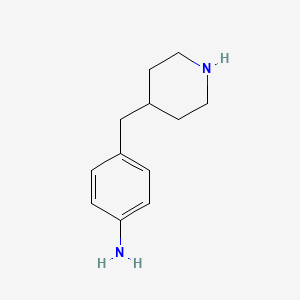

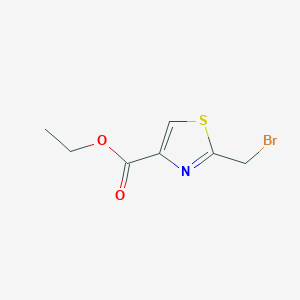
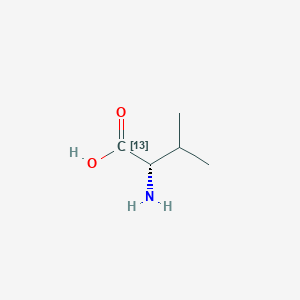
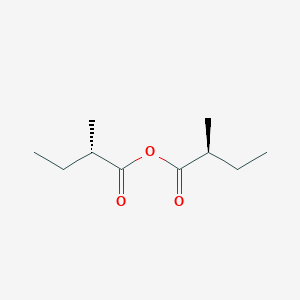
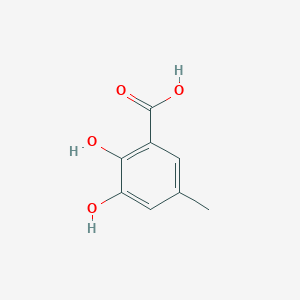
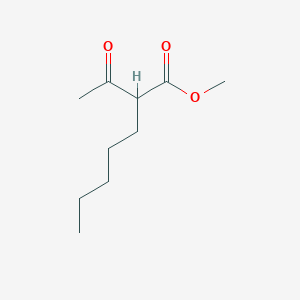
![4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1600009.png)
